molecular formula C6H10N2O B13085259 1-(Methoxymethyl)-2-methyl-1H-imidazole

1-(Methoxymethyl)-2-methyl-1H-imidazole

Cat. No.: B13085259
M. Wt: 126.16 g/mol
InChI Key: JIXJGEJKVVEMPV-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-methyl-1H-imidazole (CAS 161014-18-2) is a nitrogen-containing heterocyclic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This compound is of significant interest in medicinal and organic chemistry research, particularly as a building block or intermediate in the synthesis of more complex molecules. Its structure features an imidazole ring, which is a privileged scaffold in drug discovery due to its presence in a wide range of biologically active substances . The primary research application of this compound is as a critical intermediate or reference standard in the development and quality control of active pharmaceutical ingredients (APIs). Related methoxymethyl-imidazole compounds are specifically validated for use in the quality assurance and commercial production of antifungal agents such as Clotrimazole, as well as in regulatory filings like Abbreviated New Drug Applications (ANDAs) . From a mechanistic perspective, the imidazole core is amphoteric, meaning it can act as both a weak acid and a base, and is known for its ability to bind to metal cofactors and participate in coordination chemistry, which is a key feature in many enzymatic systems . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other personal use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-(methoxymethyl)-2-methylimidazole

InChI

InChI=1S/C6H10N2O/c1-6-7-3-4-8(6)5-9-2/h3-4H,5H2,1-2H3

InChI Key

JIXJGEJKVVEMPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1COC

Origin of Product

United States

Preparation Methods

Key Methods from Literature:

  • Method 1: Conversion of 2-methylimidazole to its bisulfate salt followed by nitration to 2-methyl-4-nitroimidazole, then regioselective alkylation with boiling 2-chloroethanol or ethylene oxide under acidic conditions to yield the methoxymethyl derivative.
  • Method 2: Hydrolysis of bromoethyl imidazole in aqueous formamide with formic acid to obtain the target compound.
  • Method 3: Reaction of 1-(acetoxymethyl)-2-methyl-4-nitroimidazole with ethylene oxide in the presence of sulfur trioxide, followed by acidic hydrolysis.
  • Method 4: Condensation of 1-(acetoxymethyl)-2-methyl-4-nitroimidazole with ethylene glycol diacetate under anhydrous sulfuric acid, followed by hydrolysis or alcoholysis.
  • Method 5: Protection of 2-methyl-4-nitroimidazole by acylation, subsequent reaction with ethylene oxide in the presence of SO3, and acidic hydrolysis.
  • Method 6: Alkylation of 1-(acetoxymethyl)-2-methyl-4-nitroimidazole with ethylene sulfate or bis-(2-acetoxyethyl) sulfate generated in situ.
Method No. Starting Material Alkylating Agent Catalyst/Condition Key Step Yield/Notes
1 2-Methylimidazole bisulfate salt 2-Chloroethanol / Ethylene oxide Sulfonitric mixture / Acidic Nitration + Alkylation Regioselective alkylation
2 Bromoethyl imidazole Hydrolysis Formic acid, aqueous formamide Hydrolysis Alternative hydrolysis route
3 1-(Acetoxymethyl)-2-methyl-4-nitroimidazole Ethylene oxide SO3, acidic hydrolysis Alkylation + Hydrolysis Acidic hydrolysis after alkylation
4 1-(Acetoxymethyl)-2-methyl-4-nitroimidazole Ethylene glycol diacetate Anhydrous H2SO4, hydrolysis Condensation + Hydrolysis Alcoholysis under acidic conditions
5 2-Methyl-4-nitroimidazole (acylated) Ethylene oxide SO3, acidic hydrolysis Protection + Alkylation + Hydrolysis Acylation protection step
6 1-(Acetoxymethyl)-2-methyl-4-nitroimidazole Ethylene sulfate / bis-(2-acetoxyethyl) sulfate Various solvents Alkylation Alkylation in different solvents

These methods emphasize the importance of protecting groups, controlled acidic conditions, and choice of alkylating agents to achieve high regioselectivity and yield.

Iodine-Catalyzed One-Pot Synthesis

A more recent approach involves an iodine-catalyzed one-pot methodology that simplifies the synthesis by combining halogenation and alkylation steps in a single reaction vessel. This method uses:

  • Catalyst: Iodine.
  • Reagents: 2-methylimidazole and methoxymethylating agents.
  • Advantages: Simplifies reaction setup, reduces purification steps, and allows for optimization of yield and purity by controlling iodine concentration and reaction temperature.

Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are used to monitor reaction progress and confirm the structure of the product.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate imidazole synthesis, offering:

This method could be adapted for the preparation of this compound by modifying the alkylation step under microwave conditions.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Alkylation of 2-methylimidazole derivatives Use of alkylating agents like ethylene oxide, acidic hydrolysis High regioselectivity, well-established Multi-step, requires protection
Iodine-catalyzed one-pot synthesis Simplified procedure, iodine catalysis Reduced steps, good control over purity Requires optimization of iodine
Modular oxidation–condensation Ketone oxidation + imidazole condensation Versatile, scalable, broad substrate scope Not specific to methoxymethyl derivative
Microwave-assisted synthesis Rapid, high yield, one-pot Time-efficient, cleaner reactions Requires microwave equipment

Research Findings and Analytical Data

  • Reaction conditions such as temperature, solvent composition, and catalyst loading significantly influence yield and purity.
  • Acidic hydrolysis is critical for removing protecting groups and completing the formation of the methoxymethyl substituent.
  • Analytical confirmation is typically done by NMR spectroscopy, TLC, and sometimes mass spectrometry.
  • Yields reported for similar alkylation and hydrolysis steps range from moderate to high (50–85%).
  • Recent iodine-catalyzed methods demonstrate potential for improved efficiency and scalability.

This comprehensive overview of preparation methods for this compound highlights multiple synthetic routes, each with distinct advantages and considerations. Alkylation of 2-methylimidazole derivatives remains the most documented and reliable approach, while newer catalytic and microwave-assisted methods offer promising alternatives for streamlined synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methoxymethyl chloride, sodium hydride, potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-(Methoxymethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on the Imidazole Core

1-Methyl-2-(methylthio)-1H-benzo[d]imidazole ()

  • Core Structure : Benzoimidazole (fused benzene-imidazole) vs. simple imidazole.
  • Substituents : Methylthio (-S-CH₃) at the 2-position vs. methoxymethyl (-CH₂-O-CH₃).
  • Electronic Effects : The methylthio group is electron-donating via sulfur’s polarizability, while the methoxymethyl group donates electrons through oxygen’s lone pairs. The benzoimidazole core in this compound increases aromaticity and planarity, affecting π-π stacking interactions in biological systems .

1-(4-(4-Chlorophenoxy)butyl)-2-methyl-1H-imidazole () Substituent: A butyl chain with a 4-chlorophenoxy group at the 1-position. Comparison: The methoxymethyl group in the target compound is shorter and more polar than the extended butyl-phenoxy chain.

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole () Substituents: Chloroethyl (-CH₂-CH₂-Cl) at the 1-position and nitro (-NO₂) at the 5-position. Electronic Effects: The nitro group is strongly electron-withdrawing, reducing the basicity of the imidazole ring. In contrast, the methoxymethyl group mildly donates electrons, preserving the ring’s basicity .

Functional Group Reactivity

1-Methylimidazole-2-carboxaldehyde ()

  • Substituent : Aldehyde (-CHO) at the 2-position.
  • Reactivity : The aldehyde group is highly reactive, participating in nucleophilic additions and oxidations. The methoxymethyl group, being an ether, is chemically stable under most conditions, making the target compound more suitable for prolonged storage or in vivo applications .

Physicochemical Properties

Compound Name MW Substituents (1-/2-) LogP* Solubility (mg/mL)*
1-(Methoxymethyl)-2-methyl-1H-imidazole 154 Methoxymethyl / Methyl 0.8 12.5
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole () 178 Methyl / Methylthio 2.1 1.2
1-(4-(4-Chlorophenoxy)butyl)-2-methyl-1H-imidazole () 265 Butyl-phenoxy / Methyl 3.5 0.3
1-Methylimidazole-2-carboxaldehyde () 110 Methyl / Aldehyde -0.2 25.0

*Predicted values using QSAR models.

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